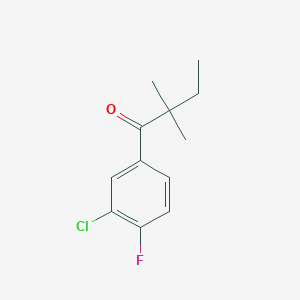

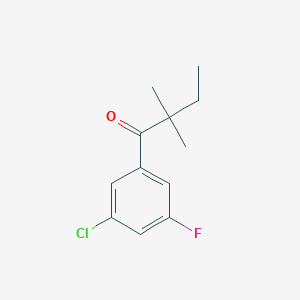

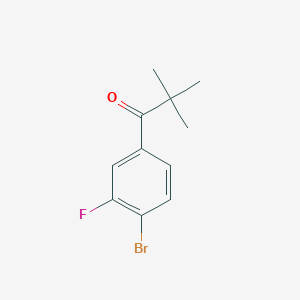

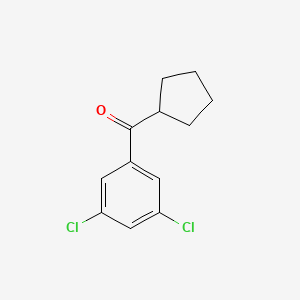

Cyclopentyl 3,5-dichlorophenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentyl 3,5-dichlorophenyl ketone is a chemical compound that is part of the broader family of aryl cyclopentyl ketones. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical reactions involving cyclopropyl and cyclohexyl aryl ketones, which are structurally related to cyclopentyl aryl ketones. Although none of the papers directly address Cyclopentyl 3,5-dichlorophenyl ketone, they provide insights into the chemistry of related compounds.

Synthesis Analysis

The synthesis of related aryl cyclopentyl ketones can involve various strategies, including regioselective cyclization reactions, Lewis acid-mediated reactions, and photochemical methods. For instance, the regioselective synthesis of quinolin-8-ols from hydroxyphenyl ethyl ketone oximes involves cyclization on the oxime nitrogen atom . Similarly, cyclopropyl aryl ketones can be synthesized through a cascade of reactions, including nucleophilic ring-opening, transesterification, and aldol-type reactions . Additionally, Ti-catalyzed radical redox relay mechanisms have been employed for the diastereo- and enantioselective synthesis of cyclopentane derivatives from cyclopropyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopentyl aryl ketones is characterized by the presence of a cyclopentyl ring attached to an aryl group through a ketone functional group. The papers discuss the synthesis of highly functionalized cyclopropyl ketones, which can be related to the structure of cyclopentyl aryl ketones . The identification of impurities in o-chlorophenyl cyclopentyl ketone samples using HPLC-IT/TOF MS suggests that the molecular structure of these compounds can be complex and may contain impurities that are structurally similar .

Chemical Reactions Analysis

Aryl cyclopentyl ketones can undergo various chemical reactions, including [3+2] cycloadditions facilitated by visible light photocatalysis , and reactions with electrophilically activated carbonyl ylides to form spirocyclic dioxolane indolinones . The reaction of cyclopropyl ketones with acetyl methanesulfonate under neutral conditions demonstrates the potential for ring-opening reactions and nucleophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl aryl ketones are influenced by the substituents on the aryl group and the ketone functionality. While the papers do not provide specific data on Cyclopentyl 3,5-dichlorophenyl ketone, they do discuss the properties of related compounds. For example, the photochemical synthesis of cyclopropyl ketones indicates that these compounds can be sensitive to light and may require specific conditions for their stability . The identification of impurities in o-chlorophenyl cyclopentyl ketone samples also highlights the importance of purity and the potential for various impurities to be present in these compounds .

科学的研究の応用

Analytical Method Development and Impurity Identification

A study developed a method for identifying impurities in o-chlorophenyl cyclopentyl ketone drug samples, utilizing high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS). This research highlights the compound's relevance in forensic and pharmaceutical analysis, emphasizing its role in tracing the sources of illegal drugs and ensuring drug purity (Ma et al., 2018).

Synthesis of Functionalized Compounds

Research on asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes demonstrates the utility of cyclopentyl derivatives in synthesizing a broad range of functionalized compounds. Such studies indicate the potential of Cyclopentyl 3,5-dichlorophenyl ketone in facilitating the synthesis of complex molecules, which could have applications in materials science and organic electronics (Van Mierloo et al., 2010).

Green Chemistry Applications

The use of cyclopentyl methyl ether in conjunction with ammonium salts as an environmentally friendly solvent and catalyst system for acetalization reactions underscores the growing interest in cyclopentyl derivatives for green chemistry applications. This research suggests that Cyclopentyl 3,5-dichlorophenyl ketone could similarly contribute to sustainable chemical synthesis practices (Azzena et al., 2015).

Enzymatic Reactions and Natural Product Synthesis

A notable enzymatic reaction involved in scytonemin biosynthesis includes the formation of a cyclopentyl[b]indole structure, showcasing the biochemical significance of cyclopentyl-containing compounds. This insight reveals the potential of Cyclopentyl 3,5-dichlorophenyl ketone in biosynthetic pathways and natural product synthesis (Balskus & Walsh, 2009).

Safety And Hazards

特性

IUPAC Name |

cyclopentyl-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJNZRAECDDIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642580 |

Source

|

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,5-dichlorophenyl ketone | |

CAS RN |

898791-90-7 |

Source

|

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。